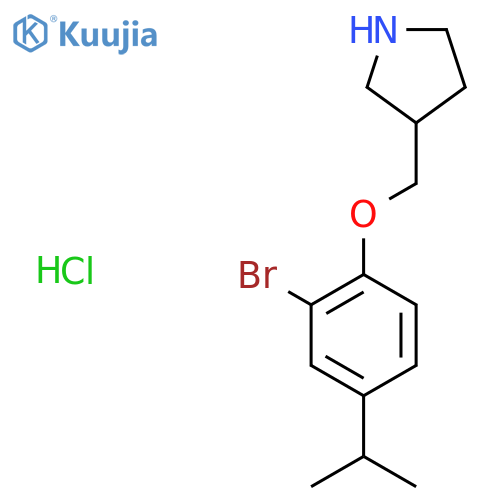

Cas no 1219964-51-8 (3-(2-Bromo-4-isopropylphenoxy)methylpyrrolidinehydrochloride)

1219964-51-8 structure

商品名:3-(2-Bromo-4-isopropylphenoxy)methylpyrrolidinehydrochloride

CAS番号:1219964-51-8

MF:C14H21BrClNO

メガワット:334.679642438889

CID:4687309

3-(2-Bromo-4-isopropylphenoxy)methylpyrrolidinehydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride

- 3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidinehydrochloride

- 3-((2-Bromo-4-isopropylphenoxy)methyl)pyrrolidine hydrochloride

- 3-(2-bromo-4-isopropylphenoxymethyl)pyrrolidine hydrochloride

- 3-(2-Bromo-4-isopropylphenoxy)methylpyrrolidinehydrochloride

-

- インチ: 1S/C14H20BrNO.ClH/c1-10(2)12-3-4-14(13(15)7-12)17-9-11-5-6-16-8-11;/h3-4,7,10-11,16H,5-6,8-9H2,1-2H3;1H

- InChIKey: AWLCQAXBRQSMQJ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1OCC1CNCC1)C(C)C.Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 234

- トポロジー分子極性表面積: 21.3

3-(2-Bromo-4-isopropylphenoxy)methylpyrrolidinehydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM310720-1g |

3-((2-Bromo-4-isopropylphenoxy)methyl)pyrrolidine hydrochloride |

1219964-51-8 | 95% | 1g |

$186 | 2023-01-01 | |

| Chemenu | CM310720-5g |

3-((2-Bromo-4-isopropylphenoxy)methyl)pyrrolidine hydrochloride |

1219964-51-8 | 95% | 5g |

$499 | 2023-01-01 | |

| TRC | B034820-125mg |

3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidinehydrochloride |

1219964-51-8 | 125mg |

$ 230.00 | 2022-06-01 | ||

| TRC | B034820-250mg |

3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidinehydrochloride |

1219964-51-8 | 250mg |

$ 375.00 | 2022-06-01 |

3-(2-Bromo-4-isopropylphenoxy)methylpyrrolidinehydrochloride 関連文献

-

1. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

1219964-51-8 (3-(2-Bromo-4-isopropylphenoxy)methylpyrrolidinehydrochloride) 関連製品

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量